molecular formula C10H10O B14443496 2-Methylenechromane CAS No. 74104-13-5

2-Methylenechromane

Cat. No.: B14443496
CAS No.: 74104-13-5
M. Wt: 146.19 g/mol
InChI Key: SKVLAYXNJMOXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylenechromane is an organic compound with the molecular formula C10H10O. It belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring. The presence of a methylene group at the second position of the chromane ring distinguishes this compound from other chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylenechromane can be achieved through several methods. One common approach involves the reaction of phenols with α,β-unsaturated carbonyl compounds in the presence of boronic acids and Brønsted acids as co-catalysts . This method allows for the formation of substituted 2H-chromenes, which can then be converted to this compound through further chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. specific industrial methods for the large-scale production of this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions: 2-Methylenechromane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include chromanone derivatives, dihydrochromanes, and various substituted chromanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylenechromane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylenechromane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

74104-13-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-methylidene-3,4-dihydrochromene

InChI

InChI=1S/C10H10O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,1,6-7H2

InChI Key

SKVLAYXNJMOXCS-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.